molecular formula C15H21N5O2 B7101155 Ethyl 2-[2-(2-ethylimidazol-1-yl)ethylamino]-4-methylpyrimidine-5-carboxylate

Ethyl 2-[2-(2-ethylimidazol-1-yl)ethylamino]-4-methylpyrimidine-5-carboxylate

Cat. No.: B7101155
M. Wt: 303.36 g/mol
InChI Key: BWXOSOFHNGBZEL-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-ethylimidazol-1-yl)ethylamino]-4-methylpyrimidine-5-carboxylate is a complex organic compound that features both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2-ethylimidazol-1-yl)ethylamino]-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, 2-ethylimidazole, which can be synthesized through the cyclization of amido-nitriles under mild conditions . This intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2-ethylimidazol-1-yl)acetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization and recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-ethylimidazol-1-yl)ethylamino]-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the imidazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include various substituted imidazole and pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 2-[2-(2-ethylimidazol-1-yl)ethylamino]-4-methylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-ethylimidazol-1-yl)ethylamino]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(2-ethylimidazol-1-yl)ethylamino]-4-methylpyrimidine-5-carboxylate is unique due to its dual functionality, combining the properties of both imidazole and pyrimidine rings

Properties

IUPAC Name

ethyl 2-[2-(2-ethylimidazol-1-yl)ethylamino]-4-methylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-4-13-16-6-8-20(13)9-7-17-15-18-10-12(11(3)19-15)14(21)22-5-2/h6,8,10H,4-5,7,9H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXOSOFHNGBZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCNC2=NC=C(C(=N2)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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